Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a compound of significant interest in various scientific fields due to its complex structure and potential applications. This article aims to provide an in-depth analysis of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring, which is then linked to the piperidine structure. Common starting materials include 2-fluorobenzonitrile and hydrazine derivatives. The final compound is obtained through the cyclization of intermediates under controlled reaction conditions, often involving catalysts and solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production methods scale up the laboratory synthesis routes with modifications to ensure higher yields and purity. Continuous flow reactors and optimized reaction conditions, including temperature and pressure adjustments, are employed to facilitate the synthesis on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, modifying its chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and piperidine rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperature and pH ranges to control the reaction progress and yield desired products.
Major Products: The major products formed from these reactions vary based on the specific reaction type but generally include oxidized, reduced, or substituted derivatives of the original compound, which may have distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Biologically, the compound is investigated for its interactions with various biological targets, potentially serving as a lead compound in drug discovery.
Medicine: In medicine, it shows promise as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Industrially, the compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms, influencing cellular responses.
Comparison with Similar Compounds
Unique Features: Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate stands out due to its combination of the 1,2,4-oxadiazole ring and the fluorophenyl group, which confer unique chemical and biological properties.
Similar Compounds: Similar compounds include:
Tert-butyl 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
Tert-butyl 4-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
Tert-butyl 4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
These compounds share structural similarities but differ in the substituents on the phenyl ring, which can lead to variations in their reactivity and biological activity.
This compound is a compound of considerable interest due to its complex structure and potential applications across various scientific disciplines. Its unique features and diverse reactivity make it a valuable subject for ongoing research.
Properties
IUPAC Name |
tert-butyl 4-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-19(2,3)25-18(24)23-10-8-13(9-11-23)12-16-21-17(22-26-16)14-6-4-5-7-15(14)20/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBMCTZRGBAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.